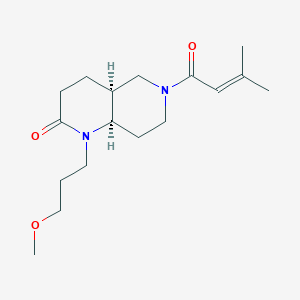![molecular formula C23H30N2O2 B5313157 N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as HBK or IND24, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has also been shown to bind to and activate certain receptors in the brain, which may be involved in its potential use as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death) in cancer cells, and the activation of certain receptors in the brain. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are many future directions for research on N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, including further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its use in the development of new drugs. Other areas of research could include studies on the effects of N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide on other diseases, such as cardiovascular disease and diabetes, and studies on its potential use as a tool for gene therapy. Overall, the potential applications for N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in scientific research are vast and exciting, and further research in this area is sure to yield many important discoveries.
Synthesemethoden
The synthesis of N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-indanone to form N-(2-phenylethyl)-2-indanone, which is then reacted with methylamine to form N-(2-phenylethyl)-2-methylamino-2-indanone. This compound is then reacted with 2-bromo-1-butanol to form N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been studied for its potential use in various scientific research applications, including its ability to inhibit the growth of cancer cells, its potential as a treatment for neurodegenerative diseases, and its use in the development of new drugs.
Eigenschaften
IUPAC Name |
N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-21(26)17-24-22(27)23(15-19-11-7-8-12-20(19)16-23)25(2)14-13-18-9-5-4-6-10-18/h4-12,21,26H,3,13-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVTEGDCZXEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)

![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)